4-Morpholinamine,2,6-dimethyl-,(2r,6r)-
Description
Nomenclature and Structural Classification
4-Morpholinamine,2,6-dimethyl-,(2R,6R)- is a chiral morpholine derivative with systematic IUPAC name (2R,6R)-2,6-dimethylmorpholin-4-amine . Its molecular formula is $$ \text{C}6\text{H}{14}\text{N}_2\text{O} $$, and it belongs to the class of heterocyclic organic compounds containing both nitrogen and oxygen in a six-membered ring. The compound’s CAS registry number is 230618-53-8 , and its structural features include:
- A morpholine backbone (1,4-oxazinane) with methyl groups at the 2- and 6-positions.
- An amine substituent at the 4-position.
Table 1: Key Identifiers of (2R,6R)-2,6-Dimethylmorpholin-4-amine
| Property | Value |
|---|---|
| IUPAC Name | (2R,6R)-2,6-dimethylmorpholin-4-amine |
| Molecular Formula | $$ \text{C}6\text{H}{14}\text{N}_2\text{O} $$ |
| Molecular Weight | 130.19 g/mol |
| CAS Number | 230618-53-8 |
| Stereochemistry | Rel-(2R,6R) configuration |
The morpholine ring adopts a chair conformation, with methyl groups in equatorial positions, minimizing steric strain.
Historical Context and Discovery
The synthesis of 2,6-dimethylmorpholine derivatives gained prominence in the late 20th century due to their applications in agrochemicals and pharmaceuticals. Early methods, such as the cyclization of diisopropanolamine with sulfuric acid, produced racemic mixtures. The resolution of enantiomers, including the (2R,6R)-isomer, became critical for optimizing bioactivity. Patent literature from the 1980s–1990s highlights advancements in stereoselective synthesis, particularly for cis-isomers. For example, EP0094565B1 (1983) detailed a process using simultaneous addition of diisopropanolamine and sulfuric acid to enhance cis-isomer yields.
Stereochemical Significance of (2R,6R) Configuration
The (2R,6R) configuration confers unique stereoelectronic properties:
- Cis Geometry : The methyl groups at C2 and C6 occupy adjacent equatorial positions, creating a planar amine center at C4. This arrangement enhances hydrogen-bonding potential with biological targets.
- Enantiomeric Purity : Racemic 2,6-dimethylmorpholine exhibits reduced efficacy compared to resolved (2R,6R)-enantiomers in receptor-binding assays. For instance, psychotropic morpholine derivatives show 10–20× higher activity in cis configurations due to optimized van der Waals interactions.
Position within Morpholine Derivative Family
Morpholine derivatives are classified based on substitution patterns and bioactivity. (2R,6R)-2,6-Dimethylmorpholin-4-amine occupies a niche as a dual-functionalized analog :
- Methyl Groups : Enhance lipophilicity and steric shielding, improving membrane permeability.
- Amine Substituent : Serves as a hydrogen-bond donor, critical for interactions with enzymes like PI3K and mTOR.
Table 3: Key Morpholine Derivatives and Applications
Structurally, the (2R,6R)-isomer’s compact geometry allows deeper penetration into hydrophobic enzyme pockets compared to bulkier derivatives. Recent studies highlight its role in mTOR inhibition , where the cis-methyl groups stabilize binding to Val2240 residues.
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(2R,6R)-2,6-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-8(7)4-6(2)9-5/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
LERMECNLIVEERL-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](O1)C)N |
Canonical SMILES |
CC1CN(CC(O1)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Differences
a. cis-2,6-Dimethylmorpholine
- Structure : (2S,6R)-stereochemistry, methyl groups in cis configuration .
- Molecular Formula: C₆H₁₃NO.
- Key Differences : Stereochemistry alters molecular geometry, affecting interactions with chiral receptors or enzymes. The cis isomer (2S,6R) exhibits distinct dipole moments and solubility compared to the trans (2R,6R) form .
b. (2S,6S)-4-Dodecyl-2,6-dimethylmorpholine
- Structure : A dodecyl chain at position 4, (2S,6S)-stereochemistry .
- Molecular Formula: C₁₈H₃₇NO.
- Key Differences :
c. Amorolfine Impurity 5 (EP Impurity E)
- Structure : Bulky 4-(2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl) substituent, (2R,6R)-configuration .
- Molecular Formula: C₂₁H₃₅NO.
- Key Differences :
d. (2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate
- Structure : Pyrrolidinylmethyl group at position 4, oxalate salt .
- Molecular Formula : C₁₂H₂₂N₂O₃ (free base).
- Key Differences: Oxalate salt improves aqueous solubility, facilitating formulation.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Stereochemistry |
|---|---|---|---|---|
| 4-Morpholinamine,2,6-dimethyl-,(2R,6R)- | 115.18 | ~0.92 | Moderate | (2R,6R) |
| cis-2,6-Dimethylmorpholine | 115.18 | ~0.92 | Moderate | (2S,6R) |
| (2S,6S)-4-Dodecyl-2,6-dimethylmorpholine | 283.49 | ~4.5 | Low | (2S,6S) |
| Amorolfine Impurity 5 | 317.51 | ~2.7 | Low | (2R,6R) |
| (2R,6S)-Morpholine oxalate salt | 278.31 (salt) | ~1.2 | High | (2R,6S) |
Notes:
- Lipophilicity (logP) varies significantly with substituents: dodecyl chain increases logP, while polar groups (e.g., oxalate) decrease it.
- Stereochemistry impacts melting points and crystalline packing; trans isomers often exhibit higher melting points than cis .
Preparation Methods
High-Temperature Dehydration Synthesis
- Starting Material: Diisopropanolamine
- Catalyst: Concentrated sulfuric acid
- Reaction Conditions: Initially reported at 200 °C, but optimized to ~180 °C to reduce carbonization and side reactions
- Outcome: Produces a mixture of dimethylmorpholine isomers, with cis-2,6-dimethylmorpholine content ≥ 69.1 mol% and often ≥ 80 mol%
- Reaction Scheme: Dehydration cyclization forming morpholine ring with methyl groups at 2 and 6 positions
Purification via Carboxylate Salt Formation and Crystallization
To isolate the cis isomer from the isomeric mixture:
- Step 1: React the mixture with a carboxylic acid (acetic acid, propionic acid, or n-butyric acid) in an ester solvent (ethyl acetate, isopropyl acetate, or n-butyl acetate)
- Molar Ratio: cis-2,6-dimethylmorpholine to carboxylic acid between 1:1 and 2, preferably 1:1 to 1.3
- Temperature: Reaction at 30–70 °C, preferably 40–50 °C
- Crystallization: Two-stage crystallization
- First crystallization at 10–30 °C for 2–4 hours (preferably 15–25 °C for 2–3 hours)
- Second crystallization at −5 to 10 °C for 1–5 hours (preferably −5 to 5 °C for 2.5–3.5 hours)
- Result: cis-2,6-dimethylmorpholine carboxylate crystals form selectively because the cis salt is insoluble in the ester solvent, while other isomer salts remain dissolved
- Isolation: Crystals collected by filtration or centrifugation and dried at 40–55 °C for 5–10 hours
- Optional: Recrystallization in ester solvent to improve purity
Hydrolysis to Obtain cis-2,6-Dimethylmorpholine
- Step 2: Hydrolyze the purified carboxylate salt with an alkaline substance (sodium hydroxide, potassium hydroxide, or aqueous ammonia with ≥25% concentration)
- pH: Adjusted to 13–14 for effective hydrolysis
- Procedure: Extraction of the amine into an organic solvent (chloroform or dichloromethane), drying over anhydrous salts (potassium carbonate or magnesium sulfate), filtration, and solvent removal under reduced pressure
- Outcome: High purity cis-2,6-dimethylmorpholine is obtained
Summary Table of Preparation Parameters
| Preparation Step | Conditions/Parameters | Notes/Comments |
|---|---|---|
| Dehydration Reaction | Temp: ~180 °C (optimized from 200 °C) | Catalyst: Concentrated sulfuric acid |
| Starting material: Diisopropanolamine | Yield > 80%, cis isomer ≥ 69.1 mol% | |
| Carboxylate Salt Formation | Carboxylic acid: Acetic, propionic, or n-butyric acid | Molar ratio (amine:acid): 1:1 to 1.3 preferred |
| Ester solvent: Ethyl acetate, isopropyl acetate, n-butyl acetate | Reaction temp: 40–50 °C preferred | |
| Crystallization | 1st stage: 15–25 °C for 2–3 hours | Selective crystallization of cis salt |
| 2nd stage: −5 to 5 °C for 2.5–3.5 hours | Optional recrystallization in ester solvent | |
| Hydrolysis | Base: NaOH, KOH, or aqueous ammonia (≥25%) | pH 13–14, extraction with chloroform/dichloromethane |
| Drying agent: Anhydrous K2CO3 or MgSO4 | Yields purified cis-2,6-dimethylmorpholine |
Research Findings and Technical Notes
- The original dehydration method reported in patent US3083202 is industrially viable but requires temperature optimization to avoid carbonization.
- The purification strategy exploits solubility differences of carboxylate salts in ester solvents, achieving high selectivity for the cis isomer.
- The two-stage crystallization process is critical for maximizing yield and purity.
- Hydrolysis under strongly basic conditions efficiently regenerates the free amine without isomerization.
- The overall process is suitable for scale-up, offering high yields (>80%) and good stereochemical purity (>80 mol% cis isomer).
Q & A
Q. What are the optimal synthetic routes for (2R,6R)-4,6-dimethylmorpholine derivatives, and how can stereochemical purity be ensured during synthesis?
The synthesis typically involves morpholine ring formation via cyclization of diethanolamine derivatives followed by regioselective alkylation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using enantiopure catalysts) are critical . Purification steps, such as recrystallization or chiral chromatography, are essential to isolate the (2R,6R) isomer. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of (2R,6R)-4,6-dimethylmorpholine derivatives?
- NMR Spectroscopy : H and C NMR can identify methyl group positions and confirm stereochemistry via coupling constants (e.g., vicinal coupling in the morpholine ring) .
- X-ray Crystallography : Definitive stereochemical assignment requires single-crystal analysis .
- Chiral HPLC : Validates enantiomeric excess (>99% for pharmaceutical-grade material) .
- Mass Spectrometry : Confirms molecular weight (e.g., 115.18 g/mol for the base compound) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of action for (2R,6R)-HNK in neuropharmacology?
Discrepancies exist between studies showing NMDA receptor blockade and others proposing AMPA receptor-dependent effects . To address this:
- Receptor Binding Assays : Use competitive radioligand binding (e.g., H-MK-801 for NMDA receptors) to quantify affinity .
- Knockout Models : Test (2R,6R)-HNK in GluN1 or GluA2 knockout mice to isolate receptor dependencies .
- Electrophysiology : Measure postsynaptic currents in hippocampal slices under varying receptor antagonists .
Q. What experimental strategies can elucidate the metabolic fate of (2R,6R)-4,6-dimethylmorpholine derivatives in vivo?
- LC-MS/MS Profiling : Identify hepatic metabolites (e.g., hydroxylated or glucuronidated products) using murine liver microsomes .
- CYP450 Inhibition Studies : Co-administer CYP inhibitors (e.g., fluconazole) to assess metabolic pathway contributions .
- Pharmacokinetic Modeling : Correlate plasma half-life (e.g., ~2–4 hours in rodents) with metabolite bioactivity .
Q. How does stereochemistry influence the biological activity of (2R,6R)-4,6-dimethylmorpholine compared to its isomers?
- Comparative Bioassays : Test (2R,6R), (2S,6S), and (2R,6S) isomers in parallel for receptor binding (e.g., κ-opioid receptor affinity) or behavioral models (e.g., forced swim test for antidepressants) .
- Molecular Dynamics Simulations : Predict stereospecific interactions with target proteins (e.g., docking to AMPAR subunits) .
Data Contradiction Analysis
Q. Why do some studies report weak antidepressant effects of (2R,6R)-HNK compared to (R)-ketamine, despite shared metabolic pathways?
- Dose-Response Discrepancies : (2R,6R)-HNK may require higher doses (e.g., 20 mg/kg vs. 10 mg/kg for ketamine) to achieve comparable effects in rodent models .
- Model-Specific Variability : Efficacy differs in chronic stress vs. acute inflammation models due to divergent neuroplasticity mechanisms .
- Pharmacokinetic Factors : Blood-brain barrier permeability of (2R,6R)-HNK may be lower than ketamine, necessitating direct intracerebroventricular administration for robust effects .
Methodological Optimization
Q. What in vivo experimental designs are recommended to assess the antinociceptive properties of (2R,6R)-4,6-dimethylmorpholine derivatives?
- Hot Plate Test : Measure latency to paw withdrawal at 24h post-dose to evaluate delayed antinociception .
- SNI Model : Test mechanical allodynia reversal in spared nerve injury mice, comparing duration to gabapentin .
- Receptor Antagonist Coadministration : Use NBQX (AMPA antagonist) or naltrexone (opioid antagonist) to dissect mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
